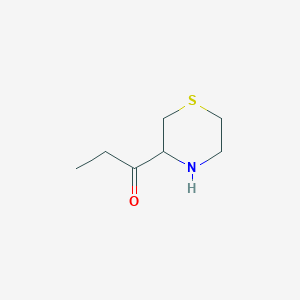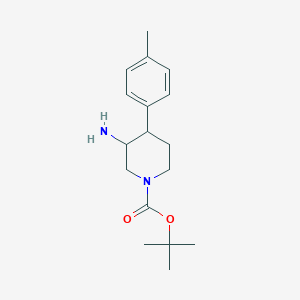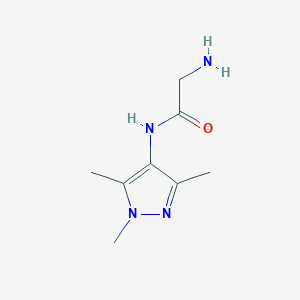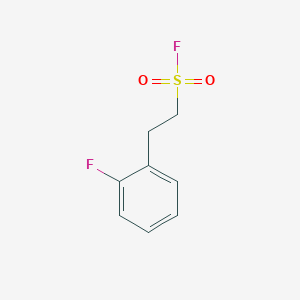
2-(Cyclobutoxymethyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutoxymethyl)-4-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methylene bridge, which is further connected to a 4-methoxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-4-methoxyaniline typically involves the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.
Nucleophilic Substitution: The cyclobutylmethyl bromide is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclobutoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Cyclobutoxymethyl)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclobutoxymethyl)-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclobutoxymethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(Cyclobutoxymethyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(cyclobutyloxymethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(13)9(7-11)8-15-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 |
Clave InChI |
RXEWBBFSNCATOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N)COC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


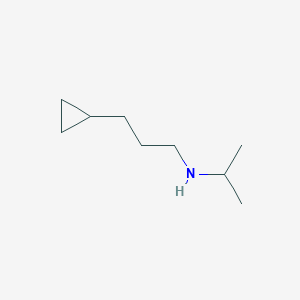
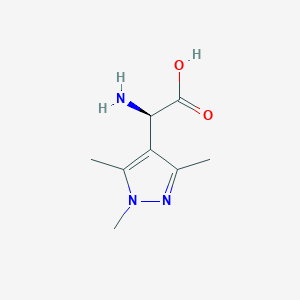

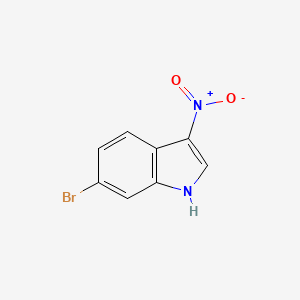
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
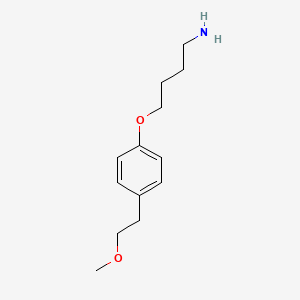

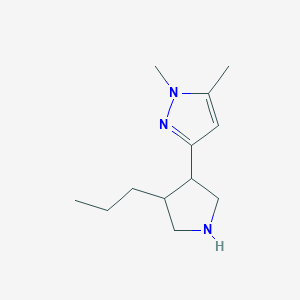
amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
